molecular formula C9H12INO2 B12668784 Methyl nicotinate ethiodide CAS No. 102583-97-1

Methyl nicotinate ethiodide

Cat. No.: B12668784
CAS No.: 102583-97-1
M. Wt: 293.10 g/mol
InChI Key: CIEWFTQQYHJZKZ-UHFFFAOYSA-M
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Description

Methyl nicotinate ethiodide is a derivative of methyl nicotinate, which is the methyl ester of niacin (nicotinic acid). This compound is known for its vasodilatory properties and is used in various pharmaceutical and industrial applications. This compound is particularly noted for its ability to enhance blood flow and its potential use in pain relief formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl nicotinate ethiodide typically involves the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the introduction of an ethyl iodide group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The subsequent alkylation with ethyl iodide is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and alkylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinate ethiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include various nicotinic acid derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

Methyl nicotinate ethiodide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other nicotinic acid derivatives.

    Biology: Studied for its effects on cellular metabolism and vasodilation.

    Medicine: Utilized in formulations for pain relief, muscle relaxation, and treatment of vascular disorders.

    Industry: Employed in the production of various chemical intermediates and as an additive in cosmetic products.

Mechanism of Action

The mechanism of action of methyl nicotinate ethiodide involves its ability to induce peripheral vasodilation. This is achieved through the release of prostaglandin D2, which acts locally due to its short half-life . The compound targets the peripheral blood capillaries, enhancing blood flow and providing relief from muscle and joint pain.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: The parent compound, known for its vasodilatory properties.

    Ethyl nicotinate: Another ester derivative with similar applications.

    Nicotinic acid: The precursor to methyl nicotinate, used in various pharmaceutical formulations.

Uniqueness

Methyl nicotinate ethiodide is unique due to its enhanced vasodilatory effects compared to its parent compound, methyl nicotinate

Properties

CAS No.

102583-97-1

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

methyl 1-ethylpyridin-1-ium-3-carboxylate;iodide

InChI

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

CIEWFTQQYHJZKZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC(=C1)C(=O)OC.[I-]

Origin of Product

United States

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